

(-)-Carvomenthone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

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An In-depth Technical Guide on **(-)-Carvomenthone** (CAS Number: 13163-73-0)

This technical guide provides a comprehensive overview of **(-)-Carvomenthone**, a monoterpene ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization. Furthermore, it explores the biological context of related monoterpenes, offering insights into potential mechanisms of action.

Core Data: CAS Number and Molecular Structure

(-)-Carvomenthone, a naturally occurring chiral monoterpene, is a saturated derivative of carvone. It is valued in the flavor and fragrance industries and is a subject of research for its potential biological activities.

Molecular Identity:

- Compound Name: **(-)-Carvomenthone**
- CAS Number: 13163-73-0^[1]
- IUPAC Name: (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-one
- Synonyms: (1S,4S)-(-)-p-Menthan-2-one, L-Carvomenthone

Molecular Structure:

The molecular structure of **(-)-Carvomenthone** consists of a cyclohexane ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. The stereochemistry at these two chiral centers is (2S, 5S).

- Molecular Formula: C₁₀H₁₈O[1]
- Molecular Weight: 154.25 g/mol [2]
- SMILES: CC(C)[C@H]1CC--INVALID-LINK--C(=O)C1

Physicochemical Properties

The following table summarizes the known physicochemical properties of carvomenthone. It is important to note that some data may refer to isomeric mixtures of carvomenthone (CAS Number: 499-70-7) due to limited availability of data for the specific (-)-enantiomer.

Property	Value	Source
Appearance	Clear, colorless liquid	[2][3]
Boiling Point	218-219 °C	[3][4]
Density	0.904 g/cm ³ at 20 °C	[3]
Refractive Index	1.443	[3]
Vapor Pressure	0.116 mmHg at 25 °C	[3]
Flash Point	73 °C	[3]
Water Solubility	257.3 mg/L at 25 °C (estimated)	[1]
XLogP3	2.7	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(-)-Carvomenthone** are not readily available in single, comprehensive sources. Therefore, the following sections provide

representative methodologies based on standard organic chemistry techniques and protocols for closely related compounds.

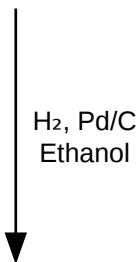
Synthesis of (-)-Carvomenthone via Hydrogenation of R-(-)-Carvone

A common synthetic route to carvomenthone is the catalytic hydrogenation of carvone. To obtain the (-)-enantiomer of carvomenthone, the corresponding enantiomer of carvone, R-(-)-carvone, is used as the starting material.

Reaction Scheme:

Synthesis of (-)-Carvomenthone

R-(-)-Carvone



(-)-Carvomenthone

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Caption: Catalytic hydrogenation of R-(-)-Carvone to yield **(-)-Carvomenthone**.

Materials:

- R-(-)-Carvone
- 10% Palladium on Carbon (Pd/C)

- Ethanol (anhydrous)
- Hydrogen gas (H₂)
- Filter agent (e.g., Celite®)
- Rotary evaporator
- Hydrogenation apparatus

Procedure:

- In a suitable hydrogenation flask, dissolve R-(-)-Carvone in anhydrous ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Connect the flask to the hydrogenation apparatus.
- Evacuate the flask and purge with hydrogen gas. Repeat this process three times.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **(-)-Carvomenthone**.
- The crude product can be purified by vacuum distillation or column chromatography if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a standard technique for the analysis of volatile compounds like **(-)-Carvomenthone**, allowing for both qualitative identification and quantitative analysis.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Temperature Program	Initial temperature of 70 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

Sample Preparation:

- Prepare a dilute solution of the **(-)-Carvomenthone** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

- The identity of **(-)-Carvomenthone** can be confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific NMR data for **(-)-Carvomenthone** is not readily available in public databases, a predicted ^1H and ^{13}C NMR spectrum can be generated based on its known structure. The analysis of a related compound, R-(-)-Carvone, can provide insights into the expected spectral features.

Sample Preparation:

- Dissolve a few milligrams of the purified **(-)-Carvomenthone** in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Biological Activity and Signaling Pathways

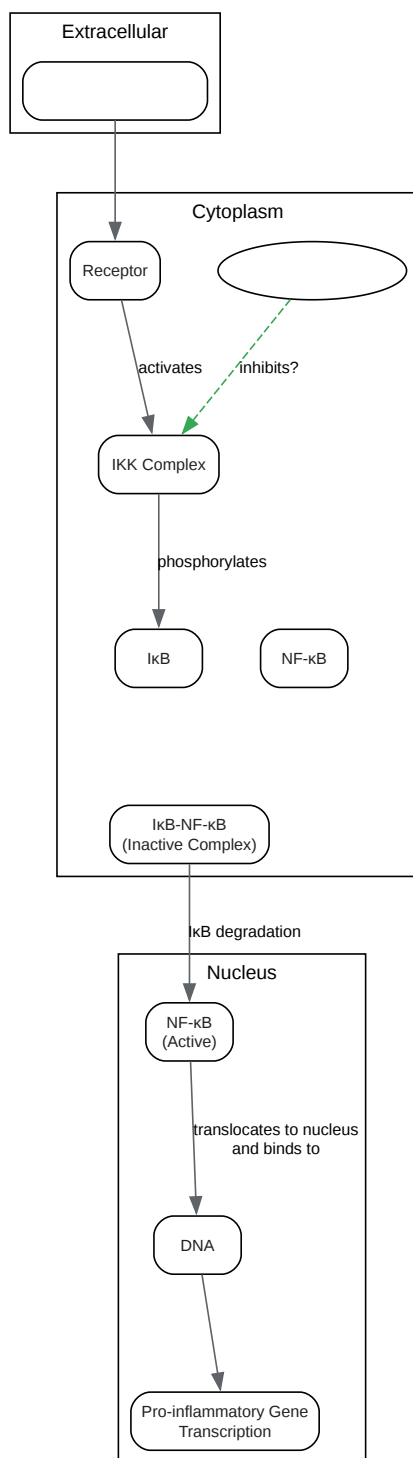
While the specific biological activities and signaling pathways of **(-)-Carvomenthone** are not extensively documented, research on its parent compound, carvone, and other related monoterpenes provides a basis for potential areas of investigation. Carvone has been reported to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antinociceptive effects.^{[5][6][7][8]}

Given the structural similarity, it is plausible that **(-)-Carvomenthone** may share some of these biological activities. For instance, the anti-inflammatory effects of many monoterpenes are

attributed to their ability to modulate inflammatory signaling pathways, such as the NF- κ B pathway.

Illustrative Signaling Pathway: Modulation of the NF- κ B Pathway

The following diagram illustrates a simplified representation of the NF- κ B signaling pathway, a key regulator of inflammation, and a potential target for monoterpenes.

Hypothetical Modulation of the NF- κ B Pathway by (-)-Carvomenthone[Click to download full resolution via product page](#)

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